molecular formula C26H24ClN3O3 B8295469 4-(1-(5-Chloro-2-(2-phenylpyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoic acid

4-(1-(5-Chloro-2-(2-phenylpyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoic acid

Cat. No.: B8295469
M. Wt: 461.9 g/mol
InChI Key: UMHFMRSEOKDCDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-(5-Chloro-2-(2-phenylpyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoic acid is a useful research compound. Its molecular formula is C26H24ClN3O3 and its molecular weight is 461.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H24ClN3O3

Molecular Weight

461.9 g/mol

IUPAC Name

4-[1-[[5-chloro-2-(2-phenylpyrrolidin-1-yl)pyridine-3-carbonyl]amino]cyclopropyl]benzoic acid

InChI

InChI=1S/C26H24ClN3O3/c27-20-15-21(23(28-16-20)30-14-4-7-22(30)17-5-2-1-3-6-17)24(31)29-26(12-13-26)19-10-8-18(9-11-19)25(32)33/h1-3,5-6,8-11,15-16,22H,4,7,12-14H2,(H,29,31)(H,32,33)

InChI Key

UMHFMRSEOKDCDD-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=C(C=C(C=N2)Cl)C(=O)NC3(CC3)C4=CC=C(C=C4)C(=O)O)C5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice cooled solution of methyl 4-(1-(5-chloro-2-(2-phenylpyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoate (D142) (189 mg, 0.40 mmol). in a mixture methanol/tetrahydrofuran (10 ml/10 ml), 2N NaOH (10 ml) was added. The reaction mixture was heated to 40° C. for 2 hours then cooled to 0° C., acidified with 2.5N HCl (pH=1-2) and stirred at 0° C. for 10 min. The formed solid was collected by filtration and dried to provide title compound (E1) (112 mg).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
methanol tetrahydrofuran
Quantity
10 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.